![molecular formula C14H20O3 B14399076 {2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol CAS No. 88010-79-1](/img/structure/B14399076.png)
{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol is a chemical compound known for its unique structure and properties. It is an epoxide derivative with a phenyl group substituted with a methyl and a 2-methylpropoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol typically involves the reaction of 4-methyl-2-(2-methylpropoxy)phenyl with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired epoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidants and catalysts is also explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Applications De Recherche Scientifique
{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins with specific properties.
Mécanisme D'action
The mechanism of action of {2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can react with nucleophilic sites on proteins, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and signaling pathways, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxirane}: Similar structure but lacks the methanol group.
{2-[4-Methyl-2-(2-methylpropoxy)phenyl]ethanol}: Similar structure but lacks the epoxide ring.
Uniqueness
The presence of both the epoxide ring and the methanol group in {2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol makes it unique.
Propriétés
Numéro CAS |
88010-79-1 |
|---|---|
Formule moléculaire |
C14H20O3 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
[2-[4-methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl]methanol |
InChI |
InChI=1S/C14H20O3/c1-10(2)7-16-13-6-11(3)4-5-12(13)14(8-15)9-17-14/h4-6,10,15H,7-9H2,1-3H3 |
Clé InChI |
ZKYVUFXMPSROAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2(CO2)CO)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


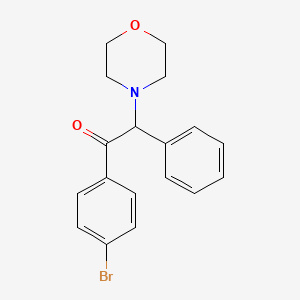
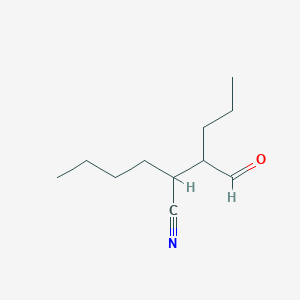
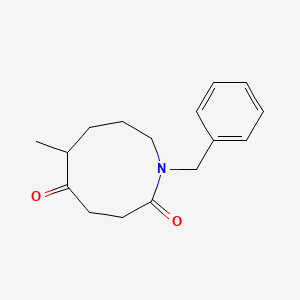
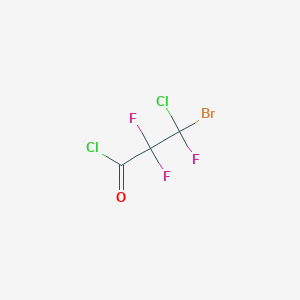
![({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14399033.png)
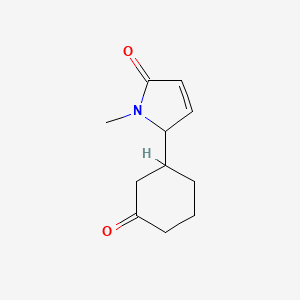
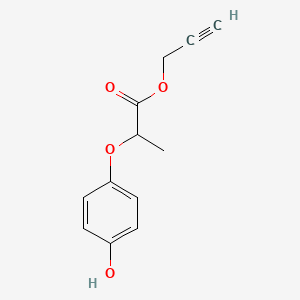
![4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B14399038.png)
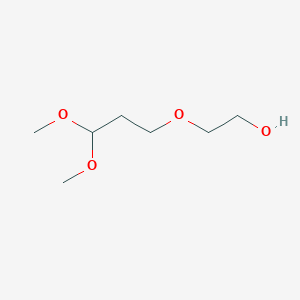
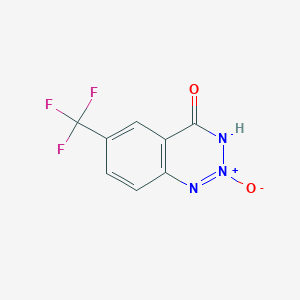

![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14399078.png)
![2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14399081.png)

